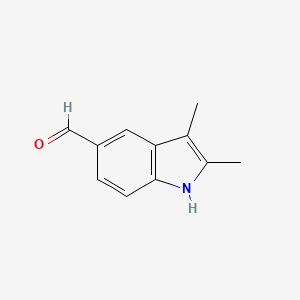

2,3-dimethyl-1H-indole-5-carbaldehyde

Description

The compound 2,3-dimethyl-1H-indole-5-carbaldehyde is a member of the indole (B1671886) family, a class of heterocyclic aromatic organic compounds. It is characterized by a bicyclic structure, consisting of a six-membered benzene (B151609) ring fused to a five-membered nitrogen-containing pyrrole (B145914) ring. Specifically, this molecule is substituted with methyl groups at the 2 and 3 positions and a carbaldehyde (or formyl) group at the 5 position of the indole core. Its structure makes it a valuable intermediate in the synthesis of more complex molecules.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Registry Number | 66258-21-7 |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol |

| IUPAC Name | This compound |

| SMILES | CC1=C(NC2=C1C=C(C=C2)C=O)C |

| InChI Key | DSPUJWRECLSVSG-UHFFFAOYSA-N |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Calculated XLogP3 | 2.3 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethyl-1H-indole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-8(2)12-11-4-3-9(6-13)5-10(7)11/h3-6,12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPUJWRECLSVSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Dimethyl 1h Indole 5 Carbaldehyde and Its Precursors

Classical and Contemporary Approaches to Indole (B1671886) Core Synthesis

The formation of the indole nucleus is a cornerstone of heterocyclic chemistry, with several named reactions providing pathways to substituted indoles. The synthesis of the 2,3-dimethylindole (B146702) precursor relies on these fundamental methods, which are adapted for the specific substitution pattern required.

Fischer Indole Synthesis Adaptations for Dimethylindoles

The Fischer indole synthesis, discovered in 1883, remains one of the most widely applied methods for preparing indoles. organic-chemistry.orgsemanticscholar.orgnih.gov The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound (an aldehyde or ketone). semanticscholar.org

For the synthesis of the 2,3-dimethylindole precursor, phenylhydrazine (B124118) is condensed with 2-butanone (B6335102). The resulting phenylhydrazone undergoes a acs.orgacs.org-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to yield the aromatic indole ring. nih.gov The regioselectivity with unsymmetrical ketones like 2-butanone can sometimes lead to isomeric products, but conditions can be optimized to favor the desired 2,3-disubstituted indole. organic-chemistry.org

Various acid catalysts are employed, including Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride etherate (BF₃·OEt₂). nih.gov A study reported an efficient synthesis of 2,3-dimethyl-1H-indole with a yield of approximately 90% using boron trifluoride etherate as the catalyst in ethanol. Microwave-assisted protocols have also been developed to accelerate the reaction, significantly reducing the synthesis time.

| Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Boron Trifluoride Etherate (BF₃·OEt₂) | Ethanol | Reflux | ~90% | rsc.org |

| Polyphosphoric Acid (PPA) | - | Heating | Good | nih.gov |

| Zinc Chloride (ZnCl₂) | - | Heating | Variable | nih.gov |

| Hydrazine (B178648) Hydrochloride Salt (self-catalysis) | THF | Microwave (150 °C) | High |

Madelung Synthesis and Related Methodologies for Substituted Indoles

The Madelung synthesis is a base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine at high temperatures to form an indole. researchgate.net This method is particularly useful for preparing indoles that may not be easily accessible through other routes. The classical Madelung synthesis requires harsh conditions, typically involving a strong base like sodium or potassium alkoxide at temperatures between 200–400 °C. researchgate.net

To synthesize a 2,3-dimethylindole scaffold via this route, a suitably substituted N-phenylamide would be required. The reaction proceeds via deprotonation of the methyl group ortho to the amide and the N-H proton, followed by an intramolecular cyclization onto the amide carbonyl. Subsequent dehydration yields the indole ring. Modifications to the Madelung synthesis, such as the Smith-modified procedure, utilize organolithium reagents and can proceed under milder conditions, expanding the applicability to a wider variety of substituted anilines. researchgate.net

Bischler-Möhlau Indole Synthesis and its Relevance

The Bischler-Möhlau indole synthesis involves the reaction of an α-halo-ketone with an excess of an aryl amine. acs.orgwikipedia.org For instance, reacting α-bromo-acetophenone with aniline (B41778) produces 2-phenylindole. acs.org Although historically significant, this method has seen less contemporary use compared to the Fischer synthesis due to often harsh reaction conditions, the requirement for a large excess of the aniline, and sometimes unpredictable regiochemistry leading to modest yields. acs.orgsemanticscholar.org

The mechanism involves the initial formation of an α-arylamino-ketone intermediate, which then reacts with a second molecule of the aniline. An electrophilic cyclization followed by aromatization and tautomerization gives the final indole product. wikipedia.org While relevant for the synthesis of 2-arylindoles, its application for producing alkyl-substituted indoles like 2,3-dimethylindole is less common. Recent advancements have explored milder conditions, including the use of lithium bromide as a catalyst or microwave irradiation to improve the reaction's efficiency. wikipedia.org

Functionalization Strategies for the Carbaldehyde Group at C-5 Position

Once the 2,3-dimethylindole core is synthesized, the next critical step is the introduction of the carbaldehyde group (-CHO) at the C-5 position. This involves electrophilic substitution on the indole's benzene (B151609) ring, a process that is generally more challenging than substitution on the electron-rich pyrrole (B145914) ring.

Direct Formylation Techniques for Indoles (e.g., Vilsmeier-Haack reaction)

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.com The reaction employs a Vilsmeier reagent, typically a chloroiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgijpcbs.com

While highly effective for formylating indoles, the regioselectivity is a critical consideration. Electrophilic attack on the indole nucleus occurs preferentially at the C-3 position due to the higher electron density of the pyrrole ring compared to the benzene ring. bhu.ac.in In 2,3-dimethylindole, the C-3 position is blocked. Consequently, the Vilsmeier-Haack reaction on this substrate can lead to substitution at other positions. Reports indicate that the reaction with 2,3-dimethylindole can result in N-formylation, yielding 2,3-dimethyl-1H-indole-1-carbaldehyde. Other studies on similar 2,3,3-trimethylindolenines show that the reaction can occur at the activated C-2 methyl group. sid.ir

Direct formylation at the C-5 position of the less reactive benzene ring is challenging and generally does not occur under standard Vilsmeier-Haack conditions without the influence of directing groups. acs.orgresearchgate.net Achieving C-5 functionalization often requires strategies that either activate this specific position or block more reactive sites. Therefore, a direct C-5 formylation of 2,3-dimethylindole is not a straightforward pathway to the target compound.

Selective Oxidation Pathways to Yield the Carbaldehyde Moiety

A more viable and common strategy for synthesizing 2,3-dimethyl-1H-indole-5-carbaldehyde involves the selective oxidation of a precursor that already contains a functional handle at the C-5 position, most commonly a methyl group. This precursor, 5-methyl-2,3-dimethyl-1H-indole, can be readily prepared via the Fischer indole synthesis using 4-methylphenylhydrazine (B1211910) (p-tolylhydrazine) and 2-butanone.

The subsequent conversion of the C-5 methyl group to a carbaldehyde is a benzylic oxidation. This transformation is challenging due to the potential for over-oxidation to the carboxylic acid or side reactions on the sensitive indole ring. acs.org However, several modern catalytic methods have been developed for the selective oxidation of methylarenes to aldehydes.

| Catalytic System | Oxidant | Key Features | Reference |

|---|---|---|---|

| N-Hydroxyphthalimide (NHPI) / Cobalt(II) Acetate | Air (O₂) | High conversion and selectivity for benzaldehydes. | researchgate.net |

| Iron(II) Phthalocyanine / Ferrocene | Air (O₂) / K₂S₂O₈ | Bio-inspired system, tolerates various functional groups. | acs.org |

| Electrooxidation | Electric Current | Avoids chemical oxidants; site-selectivity governed by electronics. | acs.org |

| o-Iodoxybenzoic acid (IBX) | IBX (stoichiometric) | Stoichiometric chemical oxidant for simple methylarenes. | acs.org |

These methods offer potential routes for the selective oxidation of the 5-methyl group on the indole precursor. For example, catalytic systems using N-hydroxyphthalimide (NHPI) and a cobalt co-catalyst have shown high selectivity for the aerobic oxidation of various methylarenes to the corresponding aldehydes. researchgate.net Similarly, iron-catalyzed aerobic oxidation provides a chemoselective method for oxidizing benzylic C-H bonds. acs.org Electrochemical methods also present a green alternative, using electric current as the oxidant to achieve site-selective oxidation of methyl groups on benzoheterocycles. acs.org The application of these modern oxidation techniques to 5-methyl-2,3-dimethyl-1H-indole would provide a direct pathway to the target carbaldehyde.

Regioselective Synthesis and Isomer Control in this compound Production

The Vilsmeier-Haack reaction stands as a cornerstone for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. semanticscholar.orgresearchgate.netorgsyn.org This reaction typically employs a Vilsmeier reagent, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). semanticscholar.orgijpcbs.com For 2,3-dimethylindole, the Vilsmeier-Haack reaction is the principal method for introducing a carbaldehyde group.

The inherent electronic properties of the indole nucleus direct electrophilic substitution, such as formylation, primarily to the C-3 position. However, when the C-3 position is substituted, as in 2,3-dimethylindole, the electrophile is directed to the benzene portion of the molecule. The regioselectivity of this subsequent substitution is governed by the electron-donating nature of the pyrrole ring and the steric hindrance imposed by the existing methyl groups.

In the case of 2,3-dimethylindole, the formylation predominantly occurs at the C-5 position of the indole ring. This preference can be attributed to a combination of electronic and steric factors. The nitrogen atom in the pyrrole ring activates the entire indole system towards electrophilic attack. The C-5 position is electronically favored due to resonance stabilization of the intermediate sigma complex. While other isomers such as the C-6 and C-7 carbaldehydes are possible, their formation is generally less favored.

Precise control over reaction conditions is crucial for maximizing the yield of the desired this compound and minimizing the formation of unwanted isomers. Key parameters that can be adjusted include the reaction temperature, the molar ratio of the reactants, and the choice of solvent.

Table 1: Factors Influencing Regioselectivity in the Vilsmeier-Haack Formylation of 2,3-Dimethylindole

| Factor | Influence on Regioselectivity | Notes |

| Reaction Temperature | Lower temperatures generally favor the thermodynamically more stable product, which is often the C-5 isomer. | Careful temperature control can minimize side reactions and decomposition. |

| Molar Ratios | An excess of the Vilsmeier reagent can sometimes lead to di-formylation or other side reactions. | Stoichiometric control is important for clean product formation. |

| Solvent | The polarity of the solvent can influence the stability of the reaction intermediates and transition states, thereby affecting the isomer distribution. | Dichloromethane or chloroform (B151607) are commonly used solvents. bohrium.com |

| Lewis Acids | The addition of a Lewis acid can sometimes alter the regioselectivity by coordinating with the indole nitrogen. | This approach is less common for simple formylation but can be a tool for directing substitution. |

While the C-5 isomer is the major product, the potential for the formation of other isomers necessitates efficient purification methods, such as column chromatography or recrystallization, to isolate this compound in high purity.

Green Chemistry Principles and Sustainable Synthesis of Indole Carbaldehydes

The growing emphasis on sustainable chemical manufacturing has spurred the development of greener synthetic routes for indole carbaldehydes. These approaches aim to reduce the environmental impact by minimizing waste, avoiding hazardous reagents and solvents, and improving energy efficiency.

Traditional Vilsmeier-Haack reactions often utilize stoichiometric amounts of phosphorus oxychloride, which generates significant phosphorus-containing waste. Moreover, the use of chlorinated solvents raises environmental concerns. Green chemistry seeks to address these drawbacks through several strategies.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced selectivity. eurekaselect.comrsc.orgnih.gov In the context of the Vilsmeier-Haack reaction, microwave heating can accelerate the formation of the Vilsmeier reagent and its subsequent reaction with the indole substrate. eurekaselect.comrsc.org This rapid and efficient heating can minimize the formation of byproducts that may occur under prolonged conventional heating.

Use of Greener Solvents and Catalysts:

The replacement of hazardous organic solvents with more environmentally benign alternatives is a key tenet of green chemistry. For indole synthesis, water and ionic liquids have been explored as greener solvent options. researchgate.netcjcatal.com Ionic liquids, with their low vapor pressure and high thermal stability, can act as both solvents and catalysts, facilitating reactions and simplifying product isolation. researchgate.netmdpi.com Brønsted acidic ionic liquids, for example, have been shown to be effective catalysts for various reactions involving indoles. researchgate.net

Furthermore, research has focused on developing catalytic versions of the Vilsmeier-Haack reaction to reduce the amount of waste generated from stoichiometric reagents. researchgate.net While still an area of active research, catalytic approaches hold significant promise for improving the sustainability of indole carbaldehyde synthesis.

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The ideal reaction has 100% atom economy, meaning all the atoms of the reactants are incorporated into the final product. The Vilsmeier-Haack reaction, in its classical form, has a relatively low atom economy due to the formation of inorganic byproducts from the phosphorus oxychloride.

Efforts to improve the atom economy of indole carbaldehyde synthesis include the development of alternative formylating agents and catalytic systems that minimize the generation of waste.

Table 2: Comparison of Traditional and Greener Approaches for Indole Carbaldehyde Synthesis

| Approach | Advantages | Disadvantages | Key Green Principles |

| Traditional Vilsmeier-Haack | Well-established, reliable | Use of stoichiometric hazardous reagents, generation of significant waste, use of chlorinated solvents | - |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, potential for improved selectivity | Requires specialized equipment | Energy efficiency, waste prevention (due to higher yields) |

| Use of Ionic Liquids | Recyclable solvent/catalyst, can enhance reaction rates and selectivity | High cost of some ionic liquids, potential toxicity of some ionic liquids | Safer solvents and auxiliaries, catalysis |

| Catalytic Vilsmeier-Haack | Reduced waste generation, improved atom economy | May require development of novel catalysts, may not be as general as the stoichiometric reaction | Catalysis, atom economy |

The application of these green chemistry principles to the synthesis of this compound and other indole carbaldehydes is an ongoing endeavor. By embracing these sustainable practices, the chemical industry can continue to produce valuable molecules while minimizing its environmental footprint.

Chemical Reactivity and Transformation Pathways of 2,3 Dimethyl 1h Indole 5 Carbaldehyde

Reactivity of the Carbaldehyde Functionality (C-5 Carbaldehyde)

The aldehyde group at the C-5 position is a key site for synthetic modification, readily participating in a variety of nucleophilic addition and condensation reactions, as well as oxidation and reduction processes. Its reactivity is characteristic of aromatic aldehydes, serving as a versatile handle for extending the molecular framework.

The electrophilic carbon atom of the C-5 carbaldehyde is susceptible to attack by a wide range of nucleophiles. These reactions typically involve the initial formation of a tetrahedral intermediate, which can then be protonated to yield the addition product. Common nucleophilic addition reactions include the formation of hydrates in the presence of water, acetals with alcohols under acidic catalysis, and cyanohydrins upon treatment with hydrogen cyanide or a cyanide salt. These reactions are fundamental transformations that convert the aldehyde into other functional groups, providing pathways to more complex molecular architectures.

Condensation reactions are powerful carbon-carbon bond-forming strategies that significantly increase molecular complexity. The C-5 carbaldehyde of the title compound is an excellent substrate for several such transformations.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base like piperidine (B6355638). wikipedia.orgnih.gov For 2,3-dimethyl-1H-indole-5-carbaldehyde, this pathway provides access to a variety of α,β-unsaturated systems. The reaction proceeds via nucleophilic addition of the carbanion derived from the active methylene compound to the aldehyde, followed by dehydration. wikipedia.org Analogous reactions with indole-3-carbaldehyde are well-documented, demonstrating high yields with various active methylene compounds. acgpubs.orgacgpubs.orgresearchgate.net

Table 1: Examples of Knoevenagel Condensation with this compound

| Active Methylene Compound | Product Structure | Product Name |

| Malononitrile | (2,3-Dimethyl-1H-indol-5-yl)methylenemalononitrile | |

| Diethyl malonate | Diethyl (2,3-dimethyl-1H-indol-5-yl)methylenemalonate | |

| Nitromethane | 5-(2-Nitrovinyl)-2,3-dimethyl-1H-indole | |

| Cyanoacetic acid | 3-(2,3-Dimethyl-1H-indol-5-yl)-2-cyanoacrylic acid |

Wittig Reaction: The Wittig reaction is a highly efficient method for converting aldehydes into alkenes. organic-chemistry.org The reaction employs a phosphorus ylide (a phosphonium (B103445) ylide), which is typically generated by treating a phosphonium salt with a strong base. The ylide attacks the carbonyl carbon of this compound to form a four-membered oxaphosphetane intermediate, which then collapses to yield the alkene and a stable phosphine (B1218219) oxide, driving the reaction to completion. organic-chemistry.org This method allows for the synthesis of various vinyl-substituted indoles. Intramolecular Wittig reactions involving indole (B1671886) carbaldehydes have also been utilized to construct fused heterocyclic systems. arkat-usa.org

Table 2: Examples of Wittig Reaction with this compound

| Phosphonium Ylide | Product Structure | Product Name |

| Methylenetriphenylphosphorane | 2,3-Dimethyl-5-vinyl-1H-indole | |

| (Triphenylphosphoranylidene)acetaldehyde | 3-(2,3-Dimethyl-1H-indol-5-yl)acrylaldehyde | |

| Ethyl (triphenylphosphoranylidene)acetate | Ethyl 3-(2,3-Dimethyl-1H-indol-5-yl)acrylate |

Aldol Condensation: As an aromatic aldehyde lacking α-hydrogens, this compound can participate in crossed-aldol or Claisen-Schmidt condensations. wikipedia.org In this reaction, the indole carbaldehyde acts as the electrophilic partner, reacting with an enolizable ketone or aldehyde in the presence of a base (e.g., NaOH). The reaction proceeds through the nucleophilic attack of the enolate on the carbaldehyde, followed by dehydration to yield an α,β-unsaturated carbonyl compound, commonly known as a chalcone (B49325) when the enolate is derived from an acetophenone. nih.gov This reaction has been effectively demonstrated for other indole carbaldehydes, such as 1-methylindole-3-carboxaldehyde. researchgate.net

The oxidation state of the formyl group can be readily modified, providing access to the corresponding carboxylic acid or alcohol.

Oxidation: The aldehyde can be oxidized to the corresponding 2,3-dimethyl-1H-indole-5-carboxylic acid. This transformation can be achieved using a variety of standard oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver(I) oxide (Ag₂O) for substrates sensitive to harsh conditions.

Reduction: Conversely, the formyl group can be reduced to a primary alcohol, yielding (2,3-dimethyl-1H-indol-5-yl)methanol. This is typically accomplished with hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, while stronger reducing agents like lithium aluminum hydride (LiAlH₄) are also effective.

Table 3: Oxidation and Reduction of the C-5 Formyl Group

| Transformation | Reagent Example | Product |

| Oxidation | Potassium permanganate (KMnO₄) | 2,3-Dimethyl-1H-indole-5-carboxylic acid |

| Reduction | Sodium borohydride (NaBH₄) | (2,3-Dimethyl-1H-indol-5-yl)methanol |

Reactivity of the Indole Nucleus

The indole ring system is an electron-rich heterocycle that exhibits characteristic reactivity patterns, including susceptibility to electrophilic attack and functionalization at the nitrogen atom.

The indole nucleus is highly reactive towards electrophiles, significantly more so than benzene (B151609). nih.gov In an unsubstituted indole, electrophilic attack occurs preferentially at the C-3 position of the pyrrole (B145914) ring. nih.govrsc.org However, in this compound, the C-2 and C-3 positions are blocked by methyl groups.

Consequently, electrophilic substitution must occur on the benzene portion of the ring (positions C-4, C-6, and C-7). The regiochemical outcome is governed by the combined directing effects of the substituents:

The Pyrrole Ring: The fused pyrrole ring as a whole is strongly activating and directs electrophiles to the benzene ring, primarily favoring the C-4 and C-6 positions.

The C-5 Carbaldehyde Group: The formyl group is an electron-withdrawing and deactivating meta-director. It reduces the electron density of the benzene ring, making electrophilic substitution more difficult, and directs incoming electrophiles to positions C-4 and C-6.

Direct nucleophilic aromatic substitution on the electron-rich indole ring is generally unfavorable unless the ring is activated by potent electron-withdrawing groups, such as nitro groups. nii.ac.jpdoi.orgpsu.edu For this compound, this type of reaction is unlikely to occur on the carbocyclic ring.

The primary pathway for nucleophilic functionalization involves the indole nitrogen. The N-H proton is weakly acidic and can be removed by a strong base (e.g., sodium hydride, NaH) to generate a nucleophilic indolide anion. This anion can then react with various electrophiles in an S_N2 reaction, leading to N-substituted indole derivatives. This N-functionalization pathway is a common and reliable method for modifying the indole system.

Radical Reactions Involving the Indole Scaffold

While the chemistry of indoles is often dominated by electrophilic substitution, radical reactions offer alternative pathways for functionalization. The regioselectivity of radical additions to the indole ring is distinct from that of electrophilic attacks. For the indole scaffold in general, electron-deficient radicals have been shown to preferentially add to the C2 position. nih.govnih.gov This selectivity is attributed to the formation of a more stable radical intermediate that benefits from benzylic stabilization. nih.govnih.gov

In the case of this compound, the C2 position is substituted with a methyl group, which would sterically hinder a direct radical addition at this site. However, the presence of the methyl groups can influence radical reactions in other ways. For instance, the methyl groups could be susceptible to radical halogenation under appropriate conditions, leading to the formation of halomethyl derivatives, which are versatile intermediates for further synthetic transformations.

Furthermore, the carbaldehyde group at the C5 position can also participate in or influence radical reactions. It could, for example, undergo radical additions to the carbonyl group or influence the regioselectivity of radical attack on the indole nucleus through its electronic effects. While specific studies on the radical reactions of this compound are not extensively documented, the general principles of radical chemistry suggest that this compound could undergo a variety of transformations, leading to novel derivatives.

| Reaction Type | Potential Reagents | Expected Outcome | Notes |

| Radical Addition | Electron-deficient radicals (e.g., from trifluoromethyl sources) | Potential for addition to the benzene ring, influenced by existing substituents. | Direct addition to the pyrrole ring is sterically hindered at C2 and C3. |

| Radical Halogenation | N-Bromosuccinimide (NBS), light/radical initiator | Bromination of the methyl groups. | Creates reactive handles for further functionalization. |

Heterocyclic Ring Transformations and Rearrangements Involving this compound

The robust indole scaffold of this compound can be induced to undergo ring transformations and rearrangements under specific conditions, leading to the formation of new heterocyclic systems. These reactions often involve the cleavage and formation of multiple bonds and can be promoted by thermal, acidic, or photochemical stimuli.

One potential transformation pathway for substituted indoles is rearrangement through indolenine intermediates. acs.org For instance, acid-catalyzed reactions can lead to the migration of substituents around the indole ring. acs.orgrsc.org While the 2,3-dimethyl substitution pattern in the target molecule provides stability, harsh acidic conditions could potentially induce rearrangements, although this would likely require significant activation energy.

More synthetically useful are reactions that utilize the existing functionality to build new rings. The carbaldehyde group at the C5 position is a key handle for such transformations. It can readily undergo condensation reactions with a variety of binucleophiles to construct new heterocyclic rings fused to the indole benzene ring. For example, reaction with hydrazines could yield pyridazino[4,5-g]indoles, while condensation with active methylene compounds followed by cyclization could lead to a range of other fused systems. These transformations are valuable for the synthesis of complex polycyclic molecules with potential biological activity. nih.govresearchgate.net

| Reagent | Potential Product | Reaction Type |

| Hydrazine (B178648) derivatives | Pyridazino[4,5-g]indole derivatives | Condensation and cyclization |

| Amidines | Pyrimido[5,4-g]indole derivatives | Condensation and cyclization |

| Active methylene compounds (e.g., malononitrile) | Benzo[g]indole derivatives with fused pyridine (B92270) ring | Knoevenagel condensation followed by cyclization |

Transition Metal-Catalyzed Reactions of Indole Carbaldehydes

Transition metal catalysis has emerged as a powerful tool for the functionalization of indoles, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.combohrium.com For this compound, transition metal-catalyzed reactions can be broadly categorized by the position of functionalization on the indole ring.

Reactions at the Pyrrole Ring:

While the C2 and C3 positions are blocked by methyl groups, the N-H bond of the pyrrole ring is available for functionalization. Palladium- and copper-catalyzed N-arylation and N-alkylation reactions are well-established methods for modifying the indole nitrogen. acs.org

Reactions at the Benzene Ring:

More recent advancements have focused on the direct C-H functionalization of the benzene portion of the indole nucleus. bohrium.com The carbaldehyde group at C5 can act as a directing group in some transition metal-catalyzed reactions, guiding the catalyst to activate specific C-H bonds. However, the electronic and steric influence of the 2,3-dimethylated pyrrole ring will also play a crucial role in determining the regioselectivity.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. nih.govnih.gov To apply these reactions to this compound, prior halogenation of the benzene ring would be necessary. Alternatively, direct C-H activation methodologies are increasingly being developed. For instance, palladium-catalyzed C-H arylation could potentially occur at the C4, C6, or C7 positions, with the outcome depending on the specific directing group strategy and reaction conditions employed.

Rhodium-Catalyzed Reactions: Rhodium catalysts are particularly effective for C-H activation and annulation reactions. mdpi.comnih.govresearchgate.netrsc.orgnih.gov A directing group, which could be the indole N-H itself or a pre-installed group, can guide the rhodium catalyst to functionalize specific C-H bonds. For this compound, rhodium-catalyzed C-H activation could lead to the formation of new rings through reactions with alkynes or alkenes, providing access to complex polycyclic indole derivatives.

Copper-Catalyzed Reactions: Copper catalysts are often used for C-N and C-O bond formation and have also been employed in multicomponent reactions involving indoles. organic-chemistry.orgbeilstein-journals.orgnih.govrsc.orgnih.gov For this compound, copper-catalyzed reactions could be utilized for N-arylation or for coupling reactions involving the carbaldehyde group. For example, multicomponent reactions involving the indole, an aldehyde, and a third component can lead to the rapid assembly of complex molecular architectures. beilstein-journals.orgnih.gov

| Catalyst | Reaction Type | Potential Functionalization Site |

| Palladium | Cross-coupling (e.g., Suzuki, Heck) | C4, C6, C7 (with prior halogenation) |

| Palladium | Direct C-H Arylation | C4, C6, C7 |

| Rhodium | C-H Activation/Annulation | C4, C6, C7 |

| Copper | N-Arylation | N1 |

| Copper | Multicomponent Reactions | C4, C6, or involving the carbaldehyde |

Derivatives and Analogues of 2,3 Dimethyl 1h Indole 5 Carbaldehyde: Design and Synthesis

Modification of the Carbaldehyde Group to Form Novel Scaffolds

The aldehyde functional group at the C-5 position is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of various heterocyclic and functionalized derivatives.

Imine, Oxime, Hydrazone, and Semicarbazone Derivatives

The condensation of the carbaldehyde group with various nitrogen-based nucleophiles provides a straightforward route to several important classes of derivatives. These reactions typically involve the formation of a C=N double bond.

Imines (Schiff Bases): Reaction of 2,3-dimethyl-1H-indole-5-carbaldehyde with primary amines yields the corresponding imine derivatives.

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH), often from hydroxylamine hydrochloride in the presence of a base, produces oximes. researchgate.netresearchgate.net These reactions are well-established for converting aldehydes and ketones into oximes. researchgate.netresearchgate.net

Hydrazones: These derivatives are synthesized by reacting the carbaldehyde with hydrazine (B178648) (N₂H₄) or its substituted variants (e.g., phenylhydrazine). organic-chemistry.orgyoutube.com Hydrazones are known for their diverse biological activities and serve as intermediates in further synthetic transformations. jk-sci.com

Semicarbazones: The reaction with semicarbazide (B1199961) hydrochloride, typically in a buffered solution, affords the corresponding semicarbazone. youtube.comnih.gov Semicarbazones of various indole-3-carbaldehydes have been synthesized and characterized, demonstrating the viability of this transformation on the indole (B1671886) scaffold. nih.govlibretexts.orgmdpi.comnih.gov

These condensation reactions are fundamental in organic synthesis for the derivatization of carbonyl compounds. youtube.com

Table 1: Synthesis of C-5 Carbaldehyde Derivatives

| Derivative Type | General Reagent | Typical Conditions |

|---|---|---|

| Imine (Schiff Base) | Primary Amine (R-NH₂) | Acid or base catalysis, often with removal of water |

| Oxime | Hydroxylamine (NH₂OH·HCl) | Presence of a base (e.g., NaOH, pyridine) in a polar solvent like ethanol. ontosight.airesearchgate.net |

| Hydrazone | Hydrazine (N₂H₄) or Substituted Hydrazines | Acid catalysis in a solvent such as ethanol. organic-chemistry.orgyoutube.comnih.gov |

| Semicarbazone | Semicarbazide (NH₂NHCONH₂) | Reaction in a buffered solution (e.g., with sodium acetate) in aqueous ethanol. nih.gov |

Carboxylic Acid and Ester Analogues from Oxidation

The aldehyde group can be readily oxidized to a carboxylic acid, which can be further converted into ester analogues.

Carboxylic Acid Synthesis: The oxidation of this compound to 2,3-dimethyl-1H-indole-5-carboxylic acid can be achieved using various oxidizing agents. For electron-rich aromatic aldehydes, methods such as using basic hydrogen peroxide are effective. smolecule.com Aldehyde oxidases are enzymes that can also catalyze the conversion of aldehydes to their corresponding carboxylic acids. masterorganicchemistry.com This transformation is a key step in accessing a new class of compounds where the electronic properties of the C-5 substituent are significantly altered from electron-withdrawing (aldehyde) to a group that can be an electron-donating carboxylate.

Ester Synthesis: The resulting 2,3-dimethyl-1H-indole-5-carboxylic acid can be converted to its ester analogues through several standard methods. researchgate.netyoutube.com The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). organic-chemistry.orgnih.gov Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be used to form esters under milder conditions. masterorganicchemistry.com For example, indole-2-carboxylic acid has been successfully esterified using concentrated sulfuric acid in ethanol. byjus.com

Alcohol and Ether Derivatives from Reduction and Subsequent Reactions

Reduction of the carbaldehyde group provides access to alcohol derivatives, which are valuable intermediates for synthesizing ethers.

Alcohol Synthesis: The reduction of the formyl group to a hydroxymethyl group yields (2,3-dimethyl-1H-indol-5-yl)methanol. This transformation is typically accomplished using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or tetrahydrofuran (B95107) (THF).

Ether Synthesis: The resulting alcohol, (2,3-dimethyl-1H-indol-5-yl)methanol, can be converted into a wide range of ether derivatives. A primary method for this is the Williamson ether synthesis. youtube.commdpi.com This Sₙ2 reaction involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide, which then displaces a leaving group from an alkyl halide (or a similar electrophile) to form the ether. youtube.commdpi.combeilstein-journals.org Another approach involves the acid-catalyzed dehydration of two alcohol molecules, although this is more suitable for synthesizing symmetrical ethers. youtube.commdpi.com

Functionalization at the Indole Nitrogen (N-1)

The N-H bond of the indole ring is another key site for introducing structural diversity. The deprotonation of this position generates a potent nucleophile that can react with various electrophiles.

Alkylation and Acylation Strategies

N-Alkylation: The introduction of alkyl groups at the N-1 position is a common strategy. Classical conditions involve treating the indole with a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or THF, followed by the addition of an alkyl halide. nih.gov This method generally shows high selectivity for N-alkylation over C-alkylation. nih.gov Indium-catalyzed methods have also been developed for the regioselective N-1 alkylation of 2,3-disubstituted indoles under mild conditions. rsc.orgnih.gov

N-Acylation: The attachment of acyl groups to the indole nitrogen can be achieved using several methods. A common approach involves the use of highly reactive acylating agents like acid chlorides or anhydrides in the presence of a base. nih.govresearchgate.net Thioesters have also been reported as stable and effective acyl sources for the chemoselective N-acylation of indoles. nih.govresearchgate.net Direct acylation using a carboxylic acid is also possible in the presence of boric acid or coupling agents. organic-chemistry.org

Table 2: N-1 Functionalization Strategies

| Reaction Type | Typical Reagents | Key Features |

|---|---|---|

| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | High selectivity for N-1 position; classic and widely used method. nih.gov |

| N-Acylation | Acyl Chloride (RCOCl) or Thioester (RCOSR') | Introduces an amide functionality; can alter the electronic properties of the indole ring. nih.gov |

Ring-Opening and Cycloaddition Reactions Involving N-1

More complex transformations involving the indole nitrogen can lead to significant alterations of the core heterocyclic structure, including ring-opening or the formation of new fused ring systems.

Ring-Opening Reactions: While the indole ring is generally stable, under specific conditions, reactions can be induced that lead to the cleavage of the pyrrole (B145914) ring. For instance, certain acid-catalyzed reactions of indoles with aminobenzaldehydes can lead to a facile ring-opening of an intermediate, ultimately forming quinolines. Other specialized methods have been developed that involve the opening of the C2-N1 bond to transform indoles into different heterocyclic systems, such as pyrazoles.

Cycloaddition Reactions: The indole nucleus can participate in cycloaddition reactions to construct polycyclic systems. While many of these reactions involve the C2-C3 double bond, strategies exist that engage the N-1 position. For example, 1,3-dipolar cycloaddition reactions can be designed to create N-fused heterocyclic systems. ontosight.ai In such a reaction, an azomethine ylide can be generated from an N-allyl indole derivative, which then reacts with a dipolarophile to form a new pyrrolidine (B122466) ring fused to the indole core across the N-1 and C-2 positions. ontosight.ai These reactions provide powerful tools for building molecular complexity in a single step.

Substitution and Derivatization at C-2 and C-3 Methyl Groups

The methyl groups at the C-2 and C-3 positions of the indole ring, while generally stable, offer opportunities for derivatization, primarily through condensation reactions. The C-2 methyl group, in particular, is activated by the adjacent nitrogen atom of the pyrrole ring, making its protons sufficiently acidic to be removed by a base, leading to the formation of a reactive intermediate. This intermediate can then undergo nucleophilic addition to electrophiles, most notably the carbonyl group of aldehydes.

This reactivity allows for the synthesis of styryl-type derivatives, where the indole core is extended through a vinyl linkage. Such reactions are typically catalyzed by a base, such as piperidine (B6355638), in a suitable solvent. The condensation of 2,3-dimethylindole (B146702) with various aromatic aldehydes has been demonstrated, leading to the formation of 2-(substituted-styryl)-3-methyl-1H-indoles. Although direct examples utilizing this compound as the indole component are not extensively documented in dedicated studies, the underlying chemical principles suggest its C-2 methyl group would exhibit similar reactivity. The presence of the electron-withdrawing carbaldehyde group at the C-5 position may influence the reaction kinetics but is not expected to inhibit the fundamental condensation capability of the C-2 methyl group.

These condensation reactions pave the way for creating extended π-conjugated systems, which are of interest in materials science and as precursors for more complex heterocyclic structures. For instance, the resulting styryl indoles can undergo further reactions, such as photocyclization, to form fused indole systems. nih.gov

Below is a table of representative condensation reactions based on the reactivity of the 2,3-dimethylindole scaffold.

| Indole Reactant | Aldehyde | Catalyst/Conditions | Product |

| 2,3-Dimethylindole | Benzaldehyde | Piperidine, Acetic Acid | 2-Styryl-3-methyl-1H-indole |

| 2,3-Dimethylindole | 4-Methoxybenzaldehyde | Piperidine, Reflux | 2-(4-Methoxystyryl)-3-methyl-1H-indole |

| 2,3-Dimethylindole | 4-Nitrobenzaldehyde | Piperidine, Acetic Acid | 2-(4-Nitrostyryl)-3-methyl-1H-indole |

| 2,3-Dimethylindole | 2-Chlorobenzaldehyde | Piperidine, Reflux | 2-(2-Chlorostyryl)-3-methyl-1H-indole |

This table illustrates the general reactivity of the 2,3-dimethylindole core. Similar reactions are anticipated for this compound, which would yield the corresponding C-2 styryl derivatives with a carbaldehyde group at the C-5 position.

Exploration of Poly-Substituted Indole Derivatives Derived from this compound

This compound serves as a versatile building block for the synthesis of poly-substituted indole derivatives. Its key functional groups can be independently or sequentially modified to generate a diverse range of complex molecules.

Reactions involving the C-5 Carbaldehyde Group: The aldehyde functionality is a prime site for derivatization. One of the most significant reactions is the Knoevenagel condensation, which involves the reaction of the aldehyde with an active methylene (B1212753) compound, typically catalyzed by a mild base like piperidine or an ammonium (B1175870) salt. wikipedia.orgacgpubs.org This reaction is highly efficient for creating a new carbon-carbon double bond, leading to α,β-unsaturated products. A wide variety of active methylene compounds, such as malononitrile, cyanoacetic esters, and barbituric acids, can be employed to introduce different functionalities. acgpubs.org These resulting derivatives are often used as intermediates in the synthesis of more complex heterocyclic systems. nih.gov

Reactions at the N-1 Position: The nitrogen atom of the indole ring can be readily functionalized. N-alkylation is a common modification, typically achieved by deprotonating the indole with a base like sodium hydride, followed by reaction with an alkyl halide. youtube.comrsc.org This allows for the introduction of various alkyl or substituted alkyl chains at the N-1 position, which can significantly modulate the biological and physical properties of the molecule.

Synthesis of Fused Heterocyclic Systems: The inherent reactivity of the indole scaffold and its functional groups can be harnessed to construct fused polycyclic systems. nih.govresearchgate.netsemanticscholar.org For example, derivatives obtained from the modification of the aldehyde or methyl groups can undergo intramolecular cyclization reactions to form new rings. A notable application involves the conversion of the C-5 aldehyde to a styryl group (via Wittig or similar reactions) or the direct condensation at the C-2 methyl group, followed by photocyclization of the resulting styryl indole to yield benzo[a]carbazole derivatives. nih.gov The presence of multiple substituents on the starting indole allows for the creation of highly functionalized and structurally diverse fused heterocycles. metu.edu.tr

The following table summarizes the key derivatization strategies for producing poly-substituted indoles from this compound.

| Reaction Site | Reaction Type | Reagents/Conditions | Resulting Structure |

| C-5 Carbaldehyde | Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile), Base (e.g., Piperidine) | α,β-Unsaturated derivative at C-5 |

| N-1 Position | N-Alkylation | Base (e.g., NaH), Alkyl Halide (e.g., CH3I) | N-alkylated indole derivative |

| C-5 Carbaldehyde | Schiff Base Formation | Primary Amine (e.g., Aniline) | Imine derivative at C-5 |

| C-2 Methyl & Benzene (B151609) Ring | Condensation & Photocyclization | Aromatic Aldehyde, then UV light | Fused Benzo[a]carbazole system |

These synthetic pathways highlight the utility of this compound as a foundational scaffold for generating a broad spectrum of poly-substituted and complex indole derivatives for various scientific applications.

Advanced Spectroscopic and Structural Elucidation of 2,3 Dimethyl 1h Indole 5 Carbaldehyde and Its Derivatives

High-Resolution NMR Spectroscopy for Conformational and Electronic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For 2,3-dimethyl-1H-indole-5-carbaldehyde, both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, while advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space correlations, offering insights into the molecule's preferred conformation. documentsdelivered.comuaeh.edu.mx

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, the N-H proton, and the two methyl groups. The aldehyde proton (CHO) would appear as a sharp singlet significantly downfield, typically in the 9.9-10.1 ppm range, due to the strong deshielding effect of the carbonyl group. The protons on the benzene (B151609) portion of the indole (B1671886) ring (H4, H6, and H7) will exhibit characteristic splitting patterns and chemical shifts influenced by their position relative to the electron-withdrawing aldehyde group and the electron-donating indole nitrogen. For instance, the H4 proton, being ortho to the aldehyde, is expected to be the most downfield of the aromatic protons. The N-H proton typically appears as a broad singlet at a high chemical shift (>11.0 ppm in DMSO-d₆), which can be confirmed by D₂O exchange. The two methyl groups at the C2 and C3 positions would appear as sharp singlets in the aliphatic region (around 2.2-2.6 ppm).

Conformational analysis of substituted indoles can be performed using 2D NMR techniques. documentsdelivered.comnih.gov For flexible derivatives, NOESY experiments can establish spatial proximities between protons, helping to define the preferred orientation of substituents. For this compound, a NOESY experiment could confirm the proximity of the C2-methyl protons to the N-H proton, for example.

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| CHO | ¹H | ~10.0 | s (singlet) |

| N-H | ¹H | ~11.5 | br s (broad singlet) |

| H4 | ¹H | ~8.0 | s |

| H6 | ¹H | ~7.6 | d (doublet) |

| H7 | ¹H | ~7.4 | d |

| 2-CH₃ | ¹H | ~2.5 | s |

| 3-CH₃ | ¹H | ~2.2 | s |

| C=O | ¹³C | ~192 | - |

| C2 | ¹³C | ~138 | - |

| C3 | ¹³C | ~112 | - |

| C3a | ¹³C | ~130 | - |

| C4 | ¹³C | ~125 | - |

| C5 | ¹³C | ~128 | - |

| C6 | ¹³C | ~122 | - |

| C7 | ¹³C | ~112 | - |

| C7a | ¹³C | ~139 | - |

| 2-CH₃ | ¹³C | ~12 | - |

| 3-CH₃ | ¹³C | ~9 | - |

Advanced Mass Spectrometry Techniques for Structural Validation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula.

For this compound (C₁₁H₁₁NO, Molecular Weight: 173.21 g/mol ), the mass spectrum under electron ionization (EI) would show a prominent molecular ion peak (M⁺˙) at m/z 173. The fragmentation of indole derivatives is well-studied and often follows predictable pathways. nih.govnih.govresearchgate.nettsijournals.com The primary fragmentation events for this molecule are expected to involve the aldehyde and methyl substituents.

Key fragmentation pathways would include:

Loss of a hydrogen radical ([M-1]⁺): Alpha-cleavage at the aldehyde group is a common process for aromatic aldehydes, leading to a stable acylium ion at m/z 172. libretexts.orgmiamioh.edu

Loss of the formyl radical ([M-29]⁺): Cleavage of the C-C bond between the indole ring and the aldehyde group results in the loss of a CHO radical, producing a fragment at m/z 144.

Loss of a methyl radical ([M-15]⁺): Ejection of a methyl group from the molecular ion can lead to a fragment at m/z 158. This could be followed by the loss of carbon monoxide (CO) to give a fragment at m/z 130, a characteristic ion in the fragmentation of many indole alkaloids. researchgate.net

Tandem mass spectrometry (MS/MS) can be used to further investigate these fragmentation pathways by isolating a specific ion and inducing its further fragmentation, providing definitive structural information. nih.govmdpi.com

| m/z (Predicted) | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 173 | [C₁₁H₁₁NO]⁺˙ (Molecular Ion) | - |

| 172 | [M-H]⁺ | H˙ |

| 158 | [M-CH₃]⁺ | CH₃˙ |

| 144 | [M-CHO]⁺ | CHO˙ |

| 130 | [M-CH₃-CO]⁺ | CH₃˙, CO |

| 115 | [C₉H₇]⁺ | CH₃˙, CO, NH |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing a molecular "fingerprint."

The IR spectrum of this compound would be dominated by several characteristic absorption bands. rsc.org A sharp, strong band corresponding to the C=O stretching vibration of the aldehyde is expected in the region of 1660-1690 cm⁻¹. The N-H stretching vibration of the indole ring should appear as a relatively sharp band around 3300-3400 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching modes of the two methyl groups would appear just below 3000 cm⁻¹. The region from 1600 to 1400 cm⁻¹ will contain several bands corresponding to the C=C stretching vibrations of the aromatic system.

Raman spectroscopy provides complementary information. While the C=O stretch is often weak in Raman, the aromatic ring vibrations typically give strong signals, making it a useful tool for analyzing the core indole structure. scialert.net The combination of IR and Raman data allows for a more complete assignment of the molecule's vibrational modes, aided by computational methods like Density Functional Theory (DFT), which can predict vibrational frequencies with high accuracy. rsc.orgmdpi.comaip.org

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| N-H stretch | Indole N-H | 3300 - 3400 | Medium-Strong |

| Aromatic C-H stretch | Indole Ring | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H stretch | -CH₃ | 2850 - 2980 | Medium |

| Aldehyde C-H stretch | -CHO | 2720 - 2820 | Weak |

| C=O stretch | Aldehyde | 1660 - 1690 | Strong |

| Aromatic C=C stretch | Indole Ring | 1450 - 1620 | Medium-Strong |

| C-N stretch | Indole Ring | 1250 - 1350 | Medium |

| C-H out-of-plane bend | Aromatic Ring | 750 - 900 | Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide accurate bond lengths, bond angles, and torsional angles, confirming the planarity of the bicyclic indole core.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | ~8.5 |

| b (Å) | ~6.0 |

| c (Å) | ~15.0 |

| β (°) | ~95 (for monoclinic) |

| Volume (ų) | ~760 |

| Z (Molecules per unit cell) | 4 |

| Key Intermolecular Interaction | N-H···O Hydrogen Bonding |

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Characterization of Derived Chiral Molecules

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. These methods measure the differential interaction of left- and right-circularly polarized light with a sample. This compound is itself an achiral molecule and therefore does not exhibit a CD or ORD spectrum.

However, if this molecule were used as a precursor to synthesize a chiral derivative, these techniques would be crucial for its stereochemical characterization. mdpi.com For example, a reaction at the aldehyde group could introduce a new stereocenter. The resulting enantiomers would produce mirror-image CD spectra. The sign and intensity of the Cotton effects observed in the CD spectrum, which correspond to the electronic transitions of the indole chromophore, could be correlated with the absolute configuration of the newly formed stereocenter. nih.govrsc.org

Studies on various chiral indole alkaloids have shown that the CD spectra are highly sensitive to the stereochemistry of the molecule. rsc.orgnih.gov The electronic transitions of the indole core (typically the ¹Lₐ and ¹Lₑ bands) are perturbed by the chiral environment, giving rise to characteristic CD signals. Theoretical calculations of CD spectra can be used in conjunction with experimental data to assign the absolute configuration of complex chiral indole derivatives with a high degree of confidence. rsc.org Thus, while the parent aldehyde is achiral, chiroptical spectroscopy remains a vital prospective tool for analyzing the stereochemistry of its chiral derivatives. nih.govchemrxiv.org

Theoretical and Computational Chemistry Studies on 2,3 Dimethyl 1h Indole 5 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic structure of 2,3-dimethyl-1H-indole-5-carbaldehyde. These calculations solve the Schrödinger equation for the molecule, providing information about the distribution of electrons and the energies of molecular orbitals.

A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO represents the orbital from which an electron is most easily donated, while the LUMO is the orbital that most readily accepts an electron. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. wuxibiology.com A smaller gap suggests that the molecule is more polarizable and more reactive. wuxibiology.com

For indole (B1671886) derivatives, the HOMO is typically delocalized over the entire indole ring system, indicating that this is the primary site for electrophilic attack. researchgate.net The LUMO, on the other hand, is often localized on specific parts of the molecule, such as the carbaldehyde group in the case of this compound, making it susceptible to nucleophilic attack. The specific energies and distributions of these orbitals can be precisely calculated using various levels of theory, such as Density Functional Theory (DFT). researchgate.net

Table 1: Calculated Electronic Properties of an Indole Derivative

This table presents representative data for a related indole derivative to illustrate the typical outputs of quantum chemical calculations. The exact values for this compound would require specific calculations.

| Property | Value (eV) | Description |

| HOMO Energy | -5.89 | Energy of the highest occupied molecular orbital, related to the ionization potential. |

| LUMO Energy | -1.23 | Energy of the lowest unoccupied molecular orbital, related to the electron affinity. |

| HOMO-LUMO Gap | 4.66 | Energy difference between HOMO and LUMO, an indicator of chemical reactivity. |

| Ionization Potential | 6.21 | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | 1.55 | The energy released when an electron is added to the molecule. |

Density Functional Theory (DFT) Applications for Reactivity Prediction and Mechanism Elucidation

Density Functional Theory (DFT) is a widely used computational method that has proven to be a powerful tool for studying the reactivity of organic molecules and elucidating reaction mechanisms. nih.gov DFT calculations can provide valuable insights into the behavior of this compound in chemical reactions. mdpi.com

DFT-based reactivity descriptors, such as the electronic chemical potential, chemical hardness, and electrophilicity and nucleophilicity indices, can be calculated to predict the reactivity of the molecule. nih.govmdpi.com These indices help in understanding how the molecule will interact with other reagents. For example, the nucleophilicity index can predict the tendency of the indole ring to act as a nucleophile. mdpi.com

Furthermore, DFT is instrumental in elucidating reaction mechanisms by calculating the potential energy surface of a reaction. mdpi.com This involves locating and characterizing the energies of reactants, transition states, intermediates, and products. By mapping out the lowest energy pathway, the most likely mechanism for a given reaction can be determined. For instance, in reactions involving the carbaldehyde group, such as condensations or additions, DFT can be used to model the step-by-step process, providing detailed information about bond formation and breaking. mdpi.com

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. mdpi.com For a molecule like this compound, which has rotatable bonds, MD simulations can be employed to explore its conformational space. This involves simulating the motion of the atoms in the molecule over a period of time, allowing for the identification of stable conformations and the transitions between them. nih.gov

The exploration of conformational space is crucial as the three-dimensional shape of a molecule can significantly influence its properties and reactivity. nih.gov For example, different conformers may exhibit different reactivities or abilities to bind to a biological target. MD simulations can provide a detailed picture of the conformational landscape, including the relative energies and populations of different conformers. mdpi.com These simulations can be performed in different environments, such as in a vacuum or in the presence of a solvent, to understand how the surrounding medium affects the molecule's conformation. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling and Chemogenomics (excluding clinical/safety)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a physical property. nih.gov For a class of compounds that includes this compound, QSAR models can be developed to predict their activity based on calculated molecular descriptors. nih.govsemanticscholar.org

These descriptors can be derived from the molecule's 2D or 3D structure and can represent various electronic, steric, and hydrophobic properties. By correlating these descriptors with experimentally determined activities for a set of related indole derivatives, a predictive model can be built. mdpi.com This model can then be used to estimate the activity of new, unsynthesized indole derivatives, thereby guiding the design of compounds with desired properties.

Chemogenomics, in a non-clinical context, involves the systematic study of the interactions between a large set of chemical compounds and a set of biological targets. Computational approaches within chemogenomics can help to identify potential interactions between indole derivatives and various proteins or enzymes based on their structural features. This can be useful for identifying new potential applications for compounds like this compound in areas such as materials science or as biochemical probes.

In Silico Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods can be used to predict various spectroscopic properties of this compound, which can aid in its experimental characterization. For example, DFT calculations can be used to predict infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.netbohrium.com The calculated vibrational frequencies and chemical shifts can be compared with experimental data to confirm the structure of the molecule. researchgate.net Furthermore, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule. bohrium.com

In addition to spectroscopic properties, computational chemistry can be used to predict and explore potential reaction pathways for this compound. By calculating the thermodynamics and kinetics of different possible reactions, it is possible to identify the most favorable pathways and predict the products that are likely to be formed under specific conditions. mdpi.com This can be particularly useful for designing new synthetic routes to derivatives of this compound or for understanding its degradation pathways.

Applications of 2,3 Dimethyl 1h Indole 5 Carbaldehyde in Specialized Chemical Research

Utilization as a Building Block in Complex Organic Synthesis

As an intermediate, 2,3-dimethyl-1H-indole-5-carbaldehyde serves as a foundational component for the synthesis of more elaborate molecular architectures. biosynth.com The inherent reactivity of its aldehyde functional group, coupled with the electron-rich nature of the indole (B1671886) ring, allows for a diverse range of chemical transformations. This positions the compound as a key starting material in the multi-step synthesis of fine chemicals and pharmaceutical intermediates. biosynth.com

The indole nucleus is a prevalent motif in a vast number of biologically active compounds and natural products. researchgate.net Consequently, indole aldehydes are crucial precursors for the elaboration of more complex heterocyclic systems. The aldehyde functionality of this compound provides a reactive handle for the construction of fused ring systems and the introduction of diverse pharmacophores. arkat-usa.org

The reactivity of the aldehyde group allows for its participation in a variety of cyclization and condensation reactions to form advanced heterocyclic systems. For instance, indole aldehydes can be utilized in the synthesis of fused heterocyclic systems such as carbolines, carbazoles, and other polycyclic indole alkaloids. arkat-usa.org The general reactivity of indole aldehydes suggests that this compound can be a precursor to a variety of complex heterocyclic structures, although specific examples for this particular isomer are not extensively documented in readily available literature.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, have emerged as a powerful tool in modern organic synthesis for generating molecular diversity. arkat-usa.orgrsc.org Indole derivatives, including indole aldehydes, are frequently employed as key components in various MCRs to construct a wide array of heterocyclic compounds. rsc.orgresearchgate.net

The aldehyde group of this compound can readily participate in MCRs such as the Biginelli, Hantzsch, or Ugi reactions, leading to the formation of diverse heterocyclic scaffolds like pyrimidines, pyridines, and α-acylamino amides, respectively. These reactions benefit from the atom economy and operational simplicity of MCRs, allowing for the rapid assembly of complex molecules from simple starting materials. beilstein-journals.orgrsc.org The indole moiety itself can also act as a nucleophile in certain MCRs, further expanding the range of possible products. acs.org The application of indole aldehydes in MCRs is a well-established strategy for the synthesis of compound libraries for drug discovery and material science. rsc.orgresearchgate.net

Table 1: Examples of Multi-Component Reactions Involving Indole Aldehydes

| Reaction Name | Reactants | Product Class | Potential Application |

|---|---|---|---|

| Biginelli Reaction | Indole aldehyde, β-ketoester, urea/thiourea | Dihydropyrimidinones | Pharmaceuticals |

| Hantzsch Dihydropyridine Synthesis | Indole aldehyde, β-ketoester, ammonia (B1221849) | Dihydropyridines | Calcium channel blockers |

| Ugi Reaction | Indole aldehyde, amine, carboxylic acid, isocyanide | α-Acylamino amides | Peptidomimetics |

| Kabachnik-Fields Reaction | Indole aldehyde, amine, dialkyl phosphite | α-Aminophosphonates | Bioactive compounds |

Integration into Functional Materials Design (e.g., polymers, dyes, sensors)

The unique photophysical properties and reactivity of the indole scaffold make it an attractive component in the design of functional organic materials. This compound can be incorporated into polymers, dyes, and sensors, imparting specific functions to the resulting materials.

For instance, the aldehyde group can be used to anchor the indole moiety onto a polymer backbone or other material surfaces. researchgate.net The indole ring itself can act as a chromophore or fluorophore, and its electronic properties can be tuned by substitution, making it suitable for the development of novel dyes and pigments. chemimpex.com The synthesis of azo disperse dyes, for example, often involves the coupling of diazotized amines with various aromatic compounds, a role for which indole derivatives are well-suited. researchgate.net

In the realm of sensor technology, the indole nucleus can be part of a larger molecular framework designed to interact with specific analytes, leading to a detectable change in fluorescence or color. rsc.orgresearchgate.net The aldehyde group provides a convenient point for chemical modification to create specific binding sites for target molecules.

Use as a Chemical Probe or Labeling Agent in Mechanistic Biological Studies (not clinical)

Fluorescent molecules are indispensable tools in modern biological research, enabling the visualization of cellular structures and processes. The indole scaffold is a component of many natural and synthetic fluorophores. The inherent fluorescence of the indole ring system, although often modest, can be enhanced and modulated by the introduction of suitable substituents.

This compound can serve as a precursor for the synthesis of more complex fluorescent probes. The aldehyde group can be reacted with various nucleophiles, such as amines or hydrazines, to attach the indole moiety to other molecules of biological interest or to create Schiff base derivatives with enhanced photophysical properties. researchgate.net These probes can then be used in non-clinical settings to study enzyme activity, receptor binding, or other mechanistic aspects of biological systems through techniques like fluorescence microscopy and spectroscopy. chemimpex.comresearchgate.net

Table 2: Potential Applications in Mechanistic Biological Studies

| Application Area | Role of this compound Derivative | Investigative Technique |

|---|---|---|

| Enzyme Activity Assays | Substrate that becomes fluorescent upon enzymatic modification | Fluorometry |

| Receptor-Ligand Interaction Studies | Fluorescently labeled ligand to track binding to its receptor | Fluorescence Microscopy |

| Cellular Imaging | Fluorescent stain for specific cellular compartments or molecules | Confocal Microscopy |

| Protein Labeling | Covalent attachment to proteins for tracking and quantification | SDS-PAGE with fluorescence detection |

Role in Catalyst Development and Ligand Design

The development of new catalysts and ligands is a cornerstone of modern chemical synthesis. While direct applications of this compound in this area are not widely reported, its structural features suggest potential utility. The indole nitrogen and the aldehyde oxygen can act as donor atoms for coordination with metal centers, making it a candidate for incorporation into ligand scaffolds.

The aldehyde group can be transformed into other functionalities, such as imines (via condensation with primary amines) or alcohols (via reduction), which can then serve as coordinating groups in ligand design. For example, Schiff base ligands, readily prepared from aldehydes, are widely used in coordination chemistry and catalysis. The indole ring can also be functionalized to introduce additional coordinating groups, leading to the formation of multidentate ligands. These ligands can then be used to prepare metal complexes with potential catalytic activity in various organic transformations. The steric and electronic properties of the 2,3-dimethyl-substituted indole core can influence the coordination geometry and reactivity of the resulting metal complexes.

In-depth Analysis of this compound Reveals Limited Publicly Available Research Data

The requested in-depth analysis, structured to cover investigations of biomolecular binding, enzyme inhibition, receptor affinity, and structure-activity relationships, could not be completed due to the absence of specific findings for this compound in the searched scientific literature.

Research into analogous compounds, such as indole-3-carbaldehyde and indole-5-carboxaldehyde, is more prevalent. These studies often employ in vitro assays and in silico modeling to explore interactions with various biological targets, including proteins and nucleic acids. For instance, derivatives of indole-3-carbaldehyde have been evaluated as potential enzyme inhibitors, and various substituted indoles have been the focus of structure-activity relationship (SAR) studies to understand how different chemical groups on the indole scaffold influence biological activity.

However, the principles of medicinal chemistry dictate that even small structural modifications, such as the addition or relocation of methyl groups on the indole ring, can significantly alter a compound's biological profile. The specific placement of dimethyl groups at the 2 and 3 positions, combined with the carbaldehyde group at the 5 position, creates a unique chemical entity. Its specific binding modes, inhibitory constants, receptor affinities, and molecular recognition mechanisms cannot be accurately extrapolated from data on other indole derivatives.

Consequently, without dedicated research on this compound, a scientifically rigorous and accurate article detailing its specific molecular and mechanistic properties as per the requested outline cannot be generated at this time. The creation of data tables and detailed research findings is contingent on the existence of such primary research.

Future Directions and Emerging Research Avenues for 2,3 Dimethyl 1h Indole 5 Carbaldehyde

Innovations in Asymmetric Synthesis Involving the Carbaldehyde Group

The carbaldehyde group at the C5 position of the indole (B1671886) ring is a versatile functional group for asymmetric transformations, providing a key electrophilic site for the construction of chiral centers. Future research is poised to exploit this feature for the synthesis of complex, enantiomerically pure molecules. nih.gov Organocatalysis and transition-metal catalysis are expected to be the primary drivers of innovation in this area.

Chiral organocatalysts, such as those based on proline or imidazolidinone, could be employed to activate the aldehyde towards nucleophilic attack in a stereocontrolled manner. Potential asymmetric reactions include aldol, Mannich, and Michael additions, yielding chiral alcohols, amines, and carbon-carbon bonds, respectively. The electronic properties of the 2,3-dimethylindole (B146702) nucleus are expected to influence the reactivity of the carbaldehyde, potentially requiring bespoke catalyst design for optimal stereocontrol.

Transition-metal-catalyzed reactions also offer a promising avenue. Chiral Lewis acids could be used to activate the aldehyde, while chiral transition metal complexes could catalyze a range of transformations. The development of catalytic asymmetric Friedel-Crafts reactions, where the indole core of a second molecule acts as a nucleophile attacking the activated carbaldehyde of 2,3-dimethyl-1H-indole-5-carbaldehyde, could lead to novel dimeric indole structures with significant biological potential. nih.gov

Table 1: Potential Asymmetric Reactions Utilizing this compound

| Reaction Type | Catalyst Class | Potential Chiral Product |

| Aldol Addition | Organocatalyst (e.g., Proline) | Chiral β-hydroxy indole derivative |

| Mannich Reaction | Organocatalyst or Metal Complex | Chiral β-amino indole derivative |

| Michael Addition | Organocatalyst | Chiral γ-functionalized indole |

| Friedel-Crafts Alkylation | Chiral Lewis Acid | Chiral diarylmethane indole derivative |

| Asymmetric Reduction | Chiral Reducing Agent/Catalyst | Chiral 5-(hydroxymethyl)indole |

Application in Supramolecular Chemistry and Self-Assembly

The indole scaffold is well-known for its ability to participate in non-covalent interactions, such as hydrogen bonding (via the N-H group) and π-π stacking, which are fundamental to supramolecular chemistry. This compound is an excellent candidate for the design of novel self-assembling systems. The N-H group can act as a hydrogen bond donor, while the carbaldehyde's oxygen atom can act as a hydrogen bond acceptor. mdpi.com

This donor-acceptor capability could be programmed to form specific supramolecular structures, such as chains, sheets, or more complex three-dimensional networks. aip.org The planar aromatic surface of the indole ring encourages π-π stacking interactions, which can further stabilize these assemblies. The methyl groups at the C2 and C3 positions may introduce steric constraints that could be exploited to control the geometry of the self-assembled structures, potentially leading to materials with defined porosity or channels.